molecular formula C5H3ClN4O B1436504 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 42754-97-2

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Cat. No. B1436504
CAS RN: 42754-97-2
M. Wt: 170.56 g/mol
InChI Key: IHMWOTGINGMVHR-UHFFFAOYSA-N
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Description

“6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is a chemical compound . It is a derivative of the pyrazolo[3,4-d]pyrimidine class .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of “6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” can be represented by the formula C5H3Cln4 . The molecular weight of this compound is 135.1267 .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase essential in cellular processes . This inhibition targets tumor cells in a selective manner .

Scientific Research Applications

Heterocyclic Chemistry and Drug Development

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a compound of interest in the realm of heterocyclic chemistry, a branch of chemistry focused on the synthesis, properties, and applications of heterocycles. Heterocycles are rings of atoms of at least two different elements, most commonly carbon and nitrogen, which serve as foundational structures in many pharmaceuticals due to their diverse biological activities. The interest in pyrazolo[3,4-d]pyrimidin derivatives stems from their resemblance to purines, a class of molecules that play critical roles in the body, such as in DNA, RNA, and energy transfer (ATP, GTP).

Medicinal Chemistry and Drug Synthesis

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one and its derivatives have been explored for their potential in drug development, showcasing a wide range of medicinal properties. These include anticancer activities, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, highlighting the compound's versatility as a building block for developing drug-like candidates. The structure-activity relationship (SAR) studies of these derivatives receive significant attention, aiming to optimize their therapeutic efficacy for various disease targets. The synthetic strategies employed for these derivatives are crucial for advancing drug discovery and development efforts, underscoring the compound's potential as a privileged scaffold in medicinal chemistry (Cherukupalli et al., 2017).

Catalysis and Synthetic Applications

The pyranopyrimidine core, closely related to pyrazolo[3,4-d]pyrimidin-4(7H)-one, serves as a key precursor in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The synthesis of substituted pyranopyrimidines and their derivatives through one-pot multicomponent reactions using hybrid catalysts highlights the compound's broad applicability in creating lead molecules for further pharmacological exploration. These synthetic pathways, employing organocatalysts, metal catalysts, and green solvents, demonstrate the compound's contribution to developing more efficient and environmentally friendly synthetic methodologies (Parmar et al., 2023).

Kinase Inhibition and Patent Applications

The pyrazolo[3,4-b]pyridine scaffold, similar in structure to 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, has been versatile in designing kinase inhibitors. This application is particularly relevant in cancer research, where kinase inhibitors play a crucial role in targeting pathways that control cell division and growth. The ability of these scaffolds to interact with kinases through multiple binding modes has led to their widespread use and numerous patents for kinase inhibition, covering a broad range of kinase targets. This demonstrates the compound's potential in contributing to novel cancer therapies and its importance in intellectual property and drug discovery efforts (Wenglowsky, 2013).

properties

IUPAC Name

6-chloro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWOTGINGMVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278510
Record name 6-Chloro-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

CAS RN

42754-97-2
Record name 42754-97-2
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Record name 6-Chloro-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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